- Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts, Organic Process Research & Development, 2003, 7(1), 95-97

Cas no 89-64-5 (4-Chloro-2-nitrophenol)

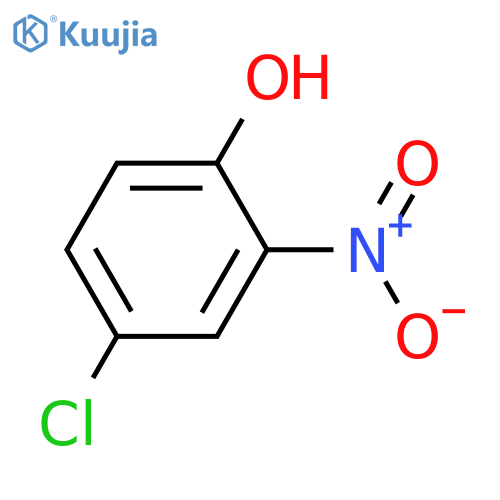

4-Chloro-2-nitrophenol structure

Produktname:4-Chloro-2-nitrophenol

4-Chloro-2-nitrophenol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Chloro-2-nitrophenol

- o-nitro-p-chorophenol

- 2-nitro-4-chlorophenol

- 2-NO2-4-Cl-phenol

- 4-chloro-2-nitro-phenol

- 5-chloro-2-hydroxynitrobenzene

- p-chloronitrophenol

- Phenol,4-chloro-2-nitro

- 4-Chloro-6-nitrophenol

- NSC 520345

- p-Chloro-o-nitrophenol

- AKOS000121398

- FT-0618040

- EINECS 201-927-5

- W-100365

- STL199170

- MFCD00007113

- NSC520345

- InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9

- Phenol, 4-chloro-2-nitro-

- EN300-21529

- 89-64-5

- FS-4191

- DTXSID4058996

- AC-16758

- BP-13325

- AE-562/40191217

- Chloro-2-nitrophenol, 4-

- 4-Chlor-2-nitrophenol

- AI3-28527

- C0228

- UNII-438LQ62WNH

- Z104500910

- 4-Chloro-2-nitrophenol, >=97.0%

- Q27258630

- 438LQ62WNH

- SCHEMBL305611

- NSC-520345

- 4-Chloro-2-nitrophenol (ACI)

- NS00007983

- 2Nitro4chlorophenol

- Phenol, 4chloro2nitro

- DB-024281

- DTXCID2048664

-

- MDL: MFCD00007113

- Inchi: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H

- InChI-Schlüssel: NWSIFTLPLKCTSX-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O

- BRN: 2048031

Berechnete Eigenschaften

- Genaue Masse: 172.98800

- Monoisotopenmasse: 172.988

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 158

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: 4

- XLogP3: nichts

- Topologische Polaroberfläche: 66A^2

Experimentelle Eigenschaften

- Farbe/Form: Gelbes Pulver

- Dichte: 1.4914 (rough estimate)

- Schmelzpunkt: 85-87 °C (lit.)

85-89 °C - Siedepunkt: 242.5°C at 760 mmHg

- Flammpunkt: 100.4°C

- Brechungsindex: 1.5810 (estimate)

- Löslichkeit: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow

- PSA: 66.05000

- LogP: 2.47700

4-Chloro-2-nitrophenol Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Transportnummer gefährlicher Stoffe:2811

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36

-

Identifizierung gefährlicher Stoffe:

- Verpackungsgruppe:III

- Sicherheitsbegriff:6.1

- PackingGroup:III

- Risikophrasen:R20/21/22; R36/37/38

- Gefahrenklasse:6.1

- TSCA:Yes

4-Chloro-2-nitrophenol Zolldaten

- HS-CODE:2908999090

- Zolldaten:

China Zollkodex:

2908999090Übersicht:

290899090 Halogenierte Derivate anderer Phenole und phenolischer Alkohole (einschließlich seiner Sulfonierung\Stickstoff- oder Nitrosativderivate). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

290899090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate von Phenolen oder Phenolalkoholen. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

4-Chloro-2-nitrophenol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21529-10.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 10g |

$32.0 | 2023-05-31 | |

| Enamine | EN300-21529-25.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 25g |

$38.0 | 2023-05-31 | |

| TRC | C384768-20g |

4-Chloro-2-nitrophenol |

89-64-5 | 20g |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-21529-0.05g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-21529-1.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 1g |

$26.0 | 2023-05-31 | |

| Enamine | EN300-21529-5.0g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 5g |

$29.0 | 2023-05-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UE960-5g |

4-Chloro-2-nitrophenol |

89-64-5 | 98% | 5g |

46.0CNY | 2021-08-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153506-100g |

4-Chloro-2-nitrophenol |

89-64-5 | 98% | 100g |

¥147.90 | 2023-09-03 | |

| Enamine | EN300-21529-5g |

4-chloro-2-nitrophenol |

89-64-5 | 97% | 5g |

$29.0 | 2023-09-16 | |

| Fluorochem | 214789-1g |

4-Chloro-2-nitrophenol |

89-64-5 | 95% | 1g |

£10.00 | 2022-03-01 |

4-Chloro-2-nitrophenol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide , Nitric acid Solvents: 1,2-Dichloroethane , Water ; 6 h, 20 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Nitric acid, iron(3+) salt, compd. with nitrogen oxide (N2O4) (2:3) Solvents: Acetone ; rt

Referenz

- Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagent, Henan Shifan Daxue Xuebao, 2003, 31(3), 61-65

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Trichloroisocyanuric acid , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ; 15 min, rt

Referenz

- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditions, Synlett, 2003, (2), 191-194

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Dichloromethane ; 5 min, rt

Referenz

- Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating Agents, Phosphorus, 2003, 178(5), 1027-1035

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K

Referenz

- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Nitric acid Catalysts: Hafnium(8+), hexadecaaquaocta-μ-hydroxytetra-, cyclo, chloride (1:8), stereoisom… Solvents: Tetrahydrofuran , Water ; 4 h, rt

Referenz

- Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSF, European Journal of Organic Chemistry, 2005, (11), 2379-2384

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Silica , Water

Referenz

- One-pot nitration of phenols under mild and heterogeneous conditions, Journal of Chemical Research, 2001, (4), 140-142

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Silica , Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane

Referenz

- Potassium monoperoxysulfate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ; 5 min, rt

Referenz

- Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported system, Synthetic Communications, 2005, 35(2), 263-270

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Ferric nitrate , Nitrogen oxide (N2O4) Solvents: Acetone

Referenz

- Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compounds, Synthetic Communications, 1997, 27(19), 3301-3311

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Nitric acid Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ; 1 h, rt

Referenz

- Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water, Research Journal of Chemistry and Environment, 2022, 26(10), 101-107

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Nitric acid ; 30 - 35 °C; 35 °C → 80 °C; 30 min, 80 °C

Referenz

- Electrochemical reduction of 4-chloro-2-nitrophenol, Russian Chemical Bulletin, 2023, 72(2), 500-506

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K

Referenz

- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Nitric acid Catalysts: o-Cresol , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Tetrahydrofuran ; 4 h, rt

Referenz

- A new method for nitration of phenolic compounds, Advanced Synthesis & Catalysis, 2003, 345(11), 1197-1202

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Nitrogen oxide (N2O4) (polyethyleneglycol-supported) Solvents: Dichloromethane ; 15 min, rt

Referenz

- PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditions, Synthetic Communications, 2008, 38(19), 3366-3374

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite , 1H-Imidazolium, 1-methyl-3-sulfo-, chloride (1:1) ; 15 min, rt

Referenz

- An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chloride, Scientia Iranica, 2010, 17(1), 31-36

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Nitric acid Solvents: Acetic acid ; 0.5 h, 18 °C; 0.5 h, 18 °C

1.2 Solvents: Water ; 0.5 h, cooled

1.2 Solvents: Water ; 0.5 h, cooled

Referenz

- Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof, China, , ,

4-Chloro-2-nitrophenol Preparation Products

4-Chloro-2-nitrophenol Verwandte Literatur

-

1. Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acidRoy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Chem. Commun. 1978 180

-

Lagnamayee Mohapatra,Kulamani Parida J. Mater. Chem. A 2016 4 10744

-

3. Proximity effects in diaryl derivatives. Part VI. Base-catalysed rearrangement of 2-(hydroxyamino)aryl aryl sulphones to 2-hydroxy-2′-(arylsulphonyl)azoxybenzenesM. F. Grundon,D. J. Maitland,W. L. Matier J. Chem. Soc. C 1971 654

-

Amaresh C. Pradhan,Binita Nanda,K. M. Parida,Mira Das Dalton Trans. 2013 42 558

-

Qiu-Hua Fan,Susanne Striegler,Rebekah G. Langston,James D. Barnett Org. Biomol. Chem. 2014 12 2792

89-64-5 (4-Chloro-2-nitrophenol) Verwandte Produkte

- 16226-60-1((1-Benzylpyrrolidin-2-yl)diphenylmethanol)

- 2169495-55-8(9-ethyl-13-methyl-5-oxa-9,12-diazadispiro2.2.5^{6}.2^{3}tridecane)

- 1996596-00-9(2-(azidomethyl)bicyclo2.2.2octane)

- 2375269-64-8(Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride)

- 1546298-77-4({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methanol)

- 690247-46-2(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide)

- 664999-61-5(2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H,8H-pyrano3,2-bpyran-3-carbonitrile)

- 696650-01-8(1-Phenyl-2-(1H-pyrrol-1-yl)-1-ethanol)

- 2138156-41-7(5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)-1,3-thiazole)

- 2580128-27-2(rac-tert-butyl (3aR,7aR)-octahydro-1H-indole-6-carboxylate)

Empfohlene Lieferanten

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Henan Dongyan Pharmaceutical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz